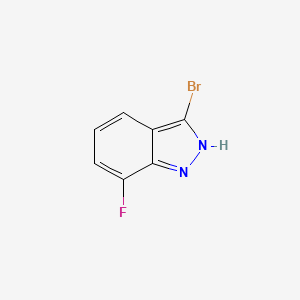

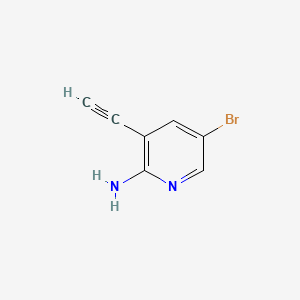

![molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0](/img/structure/B566783.png)

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines, including “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI are used for this purpose . Another common approach is the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is characterized by the presence of a triazolopyridine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The bromo and methyl groups are attached to this core .Chemical Reactions Analysis

Triazolopyridines, including “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine”, can undergo various chemical reactions. For instance, they can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Wissenschaftliche Forschungsanwendungen

Optical Sensors and Biological Applications

Compounds containing heteroatoms, including triazoles, pyridines, and their derivatives, play a crucial role in the development of optical sensors due to their significant biological and medicinal applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable as sensing probes in various biological contexts (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, and other targets, showing promise as antibacterial agents against drug-resistant strains of bacteria like Staphylococcus aureus. This highlights the potential of triazole derivatives in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Patent and Drug Development Trends

The synthesis and patenting of triazole derivatives have been a focus of pharmaceutical research due to their broad spectrum of biological activities. This includes anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the versatility of triazole compounds in drug development (Ferreira et al., 2013).

Chemistry and Properties

Studies on the chemistry and properties of triazole and pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, have revealed fascinating variability. This research provides insights into their preparation, properties, and potential as ligands in complex compounds, offering avenues for new drug formulations and biological applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including triazole derivatives, in organic synthesis, catalysis, and drug applications has been emphasized. Their unique properties facilitate the development of metal complexes, catalysts, and biologically active compounds, underlining the significant impact of triazole derivatives in advancing chemical synthesis and pharmaceutical sciences (Li et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in drug design . Their synthesis methods could also be optimized for better yields and environmental friendliness .

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPZBHCNPBGJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856708 |

Source

|

| Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260678-93-0 |

Source

|

| Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)